(4-methoxyphenyl)methanamine Hydrochloride
Overview
Description
(4-methoxyphenyl)methanamine Hydrochloride , also known by its IUPAC name (S)-cyclopropyl this compound , is a chemical compound with the molecular formula C₁₁H₁₆ClNO . It has a molar mass of approximately 213.71 g/mol . The compound is a solid and is typically stored sealed in a dry environment at room temperature .
Scientific Research Applications
Synthesis of Novel Compounds :
- (4-Methoxyphenyl)methanamine is used in the synthesis of new benzylamino coumarin derivatives. Such compounds are obtained through reactions involving 4-chloro-3-nitrocoumarin, resulting in novel coumarin derivatives with detailed spectral analysis presented (Dekić et al., 2020).
Chemical Analysis and Profiling :
- The compound has been involved in studies for the analysis of methamphetamine derivatives. It's used for synthesizing and profiling impurities in 4-Methoxymethamphetamine Hydrochloride and its precursors, which is significant in forensic science (Tam et al., 2017).
Enantioselective Metabolism Studies :
- Research has been conducted on enantioselective metabolism of methoxychlor, an endocrine disruptor pesticide, by human cytochromes P450. This involves studying the metabolic pathways and enantiomeric abundance of methoxychlor metabolites (Hu & Kupfer, 2002).
Optical and Structural Analysis :
- Studies involving the crystal, spectroscopic, and quantum mechanics of Schiff bases derived from 4-nitrocinnamaldehyde, including compounds like (4-Methoxyphenyl)methanamine, have been conducted. These studies focus on the structural and electronic properties in the ground state and the electronic transitions in excited states, which are critical in material science (Ani et al., 2021).
Pharmaceutical Applications :
- The compound plays a role in pharmaceutical research, especially in the development of dual serotonin/noradrenaline reuptake inhibitors, contributing to mental health treatment advancements (Whitlock et al., 2008).
Safety and Hazards
- Safety Data Sheet : Refer to the MSDS for detailed safety information.
Properties
IUPAC Name |
(4-methoxyphenyl)methanamine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO.ClH/c1-10-8-4-2-7(6-9)3-5-8;/h2-5H,6,9H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COWZNYTZVVEEKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50937796 | |
Record name | 1-(4-Methoxyphenyl)methanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50937796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17061-61-9 | |
Record name | NSC230417 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=230417 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(4-Methoxyphenyl)methanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50937796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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